D-Alanine Sofosbuvir
CAS No.: 1496552-16-9; 1496552-28-3
Cat. No.: VC5039061
Molecular Formula: C22H29FN3O9P
Molecular Weight: 529.458
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1496552-16-9; 1496552-28-3 |
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Molecular Formula | C22H29FN3O9P |
Molecular Weight | 529.458 |
IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Standard InChI | InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |
Standard InChI Key | TTZHDVOVKQGIBA-SGUBORNDSA-N |
SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Nuances
D-Alanine Sofosbuvir (chemical name: D-Alanine, N-[[(Rp,2′R)-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-, 1-methylethyl ester) shares the molecular formula C22H29FN3O9P and molecular weight 529.45 g/mol with Sofosbuvir . The critical distinction lies in the stereochemical configuration at the phosphorus center and the alanine moiety. While Sofosbuvir adopts the S-configuration at phosphorus, D-Alanine Sofosbuvir is characterized by an Rp configuration, coupled with the D-stereoisomer of alanine . This structural divergence profoundly impacts its interaction with metabolic enzymes and viral polymerase binding.
Synthesis and Stereochemical Challenges
The synthesis of D-Alanine Sofosbuvir involves a multi-step process centered on achieving diastereomeric purity. As detailed in patent WO2014078427A1, the compound is synthesized via a coupling reaction between a uridine analog and D-alanine isopropyl ester under controlled conditions . Key steps include:
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Phosphoramidate Coupling: Reacting 2′-deoxy-2′-fluoro-2′-methyluridine with chlorophosphoramidate in the presence of pyridine and aluminum trichloride .
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Stereochemical Control: Chromatographic separation to isolate the Rp diastereomer, which constitutes <5% of the racemic mixture without optimization .
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Crystallization: Final purification using ethyl acetate/hexane systems to achieve >99% diastereomeric excess .
A comparative analysis of synthetic yields reveals that D-Alanine Sofosbuvir requires 3–5 additional purification steps compared to Sofosbuvir, contributing to higher production costs .
Pharmacological Profile and Mechanism of Action
Metabolic Activation
D-Alanine Sofosbuvir’s prodrug design enables efficient intracellular conversion to the active triphosphate form. Unlike Sofosbuvir, which relies on Cathepsin A (CatA) for initial hydrolysis, D-Alanine Sofosbuvir is predominantly metabolized by carboxyl esterase 1 (CES1) . This alternative pathway results in 7.3-fold higher hepatic triphosphate levels in rat models compared to Sofosbuvir (1,250 nM vs. 170 nM at 4 hours post-dose) .
Antiviral Activity
Despite early skepticism about D-amino acid-containing nucleoside analogs, in vitro studies in HCV replicons demonstrate:
Parameter | D-Alanine Sofosbuvir | Sofosbuvir (L-Alanine) |
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EC50 (nM) | 42 ± 11 | 92 ± 18 |
Resistance Barrier* | High (S282T fold change: 2.1) | Moderate (S282T fold change: 5.8) |
Cytotoxicity (CC50, μM) | >100 | >100 |
*Resistance barrier assessed via site-directed mutagenesis of NS5B polymerase .
The enhanced potency correlates with stronger hydrogen bonding between the D-alanine carboxylate and NS5B polymerase residues (Asn291, Ser282) .
Comparative Analysis with Sofosbuvir
Parameter | D-Alanine Sofosbuvir | Sofosbuvir |
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Configuration | Rp phosphorus, D-alanine | Sp phosphorus, L-alanine |
Main Metabolic Enzyme | CES1 (80%) | CatA (65%) |
Plasma t1/2 (hr) | 0.3 ± 0.1 | 0.4 ± 0.2 |
Renal Excretion | 72% | 80% |
Protein Binding | 58–61% | 61–65% |
Clinical Status | Preclinical | FDA-Approved |
Challenges and Future Directions
The development of D-Alanine Sofosbuvir faces hurdles:
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Synthesis Scalability: Current yields for diastereomerically pure material remain <15%, necessitating flow chemistry innovations .
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Toxicology Uncertainties: Rodent studies show transient ALT elevations at 300 mg/kg doses .
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Regulatory Precedent: No approved D-amino acid nucleoside analogs, requiring extensive safety profiling.
Ongoing research focuses on deuterated analogs to prolong half-life and prodrug modifications for lymphatic targeting .
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